molecular formula C16H15F3N2O2S B2884818 2-{4-[2-(THIOPHEN-3-YL)ACETAMIDO]PHENYL}-N-(2,2,2-TRIFLUOROETHYL)ACETAMIDE CAS No. 1448072-59-0

2-{4-[2-(THIOPHEN-3-YL)ACETAMIDO]PHENYL}-N-(2,2,2-TRIFLUOROETHYL)ACETAMIDE

Cat. No.: B2884818
CAS No.: 1448072-59-0
M. Wt: 356.36
InChI Key: WWHSTVNALAFZTD-UHFFFAOYSA-N
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Description

2-{4-[2-(THIOPHEN-3-YL)ACETAMIDO]PHENYL}-N-(2,2,2-TRIFLUOROETHYL)ACETAMIDE is a synthetic organic compound that features a trifluoroethyl group, a thiophene ring, and an acetamide moiety. Compounds with such structures are often of interest in medicinal chemistry due to their potential biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{4-[2-(THIOPHEN-3-YL)ACETAMIDO]PHENYL}-N-(2,2,2-TRIFLUOROETHYL)ACETAMIDE typically involves multi-step organic reactions. A common approach might include:

    Formation of the intermediate:

    Coupling with thiophene: The thiophene ring can be introduced via a coupling reaction, such as Suzuki or Stille coupling.

    Acetamide formation: The final step involves the formation of the acetamide group through amidation reactions.

Industrial Production Methods

Industrial production methods would likely involve optimization of the above synthetic routes to ensure high yield and purity. This might include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the thiophene ring, leading to sulfoxide or sulfone derivatives.

    Reduction: Reduction reactions could target the carbonyl group, converting it to an alcohol.

    Substitution: The phenyl and thiophene rings may undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (mCPBA).

    Reduction: Reagents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

    Substitution: Halogenating agents, nucleophiles, or electrophiles depending on the specific substitution reaction.

Major Products

The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation of the thiophene ring might yield thiophene sulfoxide or sulfone derivatives.

Scientific Research Applications

2-{4-[2-(THIOPHEN-3-YL)ACETAMIDO]PHENYL}-N-(2,2,2-TRIFLUOROETHYL)ACETAMIDE could have various applications in scientific research:

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: Potential use in studying enzyme interactions or as a probe in biochemical assays.

    Medicine: Investigation of its pharmacological properties, such as anti-inflammatory or anticancer activities.

    Industry: Use in the development of new materials or as an intermediate in the synthesis of other compounds.

Mechanism of Action

The mechanism of action of 2-{4-[2-(THIOPHEN-3-YL)ACETAMIDO]PHENYL}-N-(2,2,2-TRIFLUOROETHYL)ACETAMIDE would depend on its specific biological target. Generally, such compounds might interact with enzymes or receptors, modulating their activity through binding interactions. The trifluoroethyl group could enhance binding affinity due to its electron-withdrawing properties, while the thiophene ring might contribute to hydrophobic interactions.

Comparison with Similar Compounds

Similar Compounds

    N-(4-(2-oxo-2-((2,2,2-trifluoroethyl)amino)ethyl)phenyl)-2-(furan-3-yl)acetamide: Similar structure but with a furan ring instead of thiophene.

    N-(4-(2-oxo-2-((2,2,2-trifluoroethyl)amino)ethyl)phenyl)-2-(pyridin-3-yl)acetamide: Contains a pyridine ring instead of thiophene.

Uniqueness

The presence of the thiophene ring in 2-{4-[2-(THIOPHEN-3-YL)ACETAMIDO]PHENYL}-N-(2,2,2-TRIFLUOROETHYL)ACETAMIDE might confer unique electronic properties and reactivity compared to its analogs with furan or pyridine rings. This could result in different biological activities or chemical behavior.

Properties

IUPAC Name

2-[4-[(2-thiophen-3-ylacetyl)amino]phenyl]-N-(2,2,2-trifluoroethyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H15F3N2O2S/c17-16(18,19)10-20-14(22)7-11-1-3-13(4-2-11)21-15(23)8-12-5-6-24-9-12/h1-6,9H,7-8,10H2,(H,20,22)(H,21,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WWHSTVNALAFZTD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1CC(=O)NCC(F)(F)F)NC(=O)CC2=CSC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H15F3N2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

356.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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